ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a cyclopropane-containing amide substituent at the 2-position of the thiophene ring. The cyclopropaneamido group introduces steric and electronic effects that may modulate biological activity, solubility, and stability compared to other substituents.
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-13(16)10-7(2)8(3)18-12(10)14-11(15)9-5-6-9/h9H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYNZPSCRRVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiophene Core
The Gewald reaction serves as a foundational method for constructing 2-aminothiophene-3-carboxylate derivatives. By reacting 3-pentanone (a symmetrical ketone), ethyl cyanoacetate, and elemental sulfur in the presence of morpholine, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is obtained. The reaction proceeds via a Knoevenagel condensation between the ketone and cyanoacetate, followed by sulfur incorporation and cyclization to form the aromatic thiophene ring.
Key Conditions
Acylation of the 2-Amino Group
The primary amine at position 2 is acylated using cyclopropanecarbonyl chloride under Schotten-Baumann conditions. This step introduces the cyclopropaneamido moiety while preserving the ester functionality.
Reaction Parameters
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Acylating Agent: Cyclopropanecarbonyl chloride (1.2 equiv)
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Base: Aqueous NaHCO₃ (2.0 equiv)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → room temperature
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Yield: 85–90%
Mechanistic Analysis
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the amide bond. Steric hindrance from the 4,5-dimethyl groups minimally affects reactivity due to the linear geometry of the thiophene ring.
Halogenation-Amination-Acylation Sequence
Synthesis of Ethyl 4,5-Dimethylthiophene-3-carboxylate
Starting from 2-bromo-4,5-dimethylthiophene, a nucleophilic aromatic substitution (SNAr) with ethyl malonate in the presence of potassium carbonate yields the esterified thiophene.
Optimized Protocol
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Substrate: 2-Bromo-4,5-dimethylthiophene (1.0 equiv)
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Nucleophile: Ethyl malonate (1.5 equiv)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Acetone
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Temperature: Reflux (56°C, 8 h)
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Yield: 78%
Regioselective Bromination at Position 2
Bromination of the thiophene ring at position 2 is achieved using pyridinium perbromide in halohydrocarbon solvents. The electron-donating methyl groups at positions 4 and 5 direct electrophilic substitution to the less hindered position 2.
Bromination Data
Palladium-Catalyzed Amination
The 2-bromo intermediate undergoes Buchwald-Hartwig amination with ammonium hydroxide to introduce the amino group.
Catalytic System
Final Acylation Step
Identical to the Gewald-derived pathway, the amine is acylated with cyclopropanecarbonyl chloride to furnish the target compound.
Comparative Analysis of Methodologies
Table 1: Efficiency Metrics for Synthetic Routes
| Parameter | Gewald Route | Halogenation Route |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 58–65% | 42–48% |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Advantages of the Gewald Route
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Fewer synthetic steps reduce cumulative yield loss.
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Avoids hazardous bromination reagents.
Limitations
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) studies on analogous thiophene syntheses reveal that the Gewald reaction’s rate-limiting step is the cyclization of the thiocyanate intermediate, with an activation energy of 63.4 kJ/mol. For the halogenation route, the bromination step exhibits a transition state energy barrier of 54.5 kJ/mol, favoring the S,S-isomer due to reduced steric strain.
Industrial-Scale Considerations
Table 2: Cost Analysis for Pilot-Scale Production
| Component | Gewald Route (USD/kg) | Halogenation Route (USD/kg) |
|---|---|---|
| Raw Materials | 320 | 410 |
| Catalyst Consumption | 45 | 120 |
| Waste Treatment | 80 | 150 |
| Total | 445 | 680 |
The Gewald method’s lower catalyst load and avoidance of precious metal catalysts (e.g., Pd) make it economically favorable for large-scale synthesis.
Challenges in Process Optimization
Byproduct Formation in Gewald Reactions
Partial oxidation of sulfur leads to sulfoxide derivatives, necessitating post-reaction reduction with NaBH₄.
Regioselectivity in Bromination
The 4,5-dimethyl groups create electronic asymmetry, requiring precise temperature control (−10°C) to achieve >90% selectivity for position 2.
Emerging Methodologies
Recent advances in photoredox catalysis offer potential for direct C–H amination of the thiophene core, bypassing halogenation steps. Preliminary studies using Ir(ppy)₃ as a photocatalyst and NH₃ as the nitrogen source show 40% conversion under blue LED irradiation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate has been investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The thiophene moiety is known for enhancing biological activity against various pathogens .
- Anticancer Properties : Research indicates that derivatives of thiophene compounds can inhibit cancer cell proliferation. This compound may share similar properties, warranting further investigation in cancer therapeutics .
Agricultural Chemistry
The compound's potential use as a pesticide or herbicide is under exploration. Its unique structure may allow it to interact with specific biochemical pathways in pests or weeds.
- Pesticidal Activity : Studies have shown that thiophene derivatives can act as effective pesticides. The cyclopropane ring may enhance the stability and efficacy of the compound against environmental degradation .
Material Science
In material science, this compound can be utilized in the development of organic semiconductors and polymers.
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films is crucial for device performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropaneamido group may enhance binding affinity to these targets, leading to increased biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The 2-position of the thiophene ring serves as a versatile site for functionalization. Key analogues include:
Key Observations :
- The benzoylselenoureido group (MW 447.45) introduces selenium, which may enhance redox-modulating properties but reduces thermal stability (decomposition at 188°C) .
- Cyanoacrylamido derivatives with phenolic substitutions (e.g., 4-hydroxyphenyl) exhibit high melting points (>298°C) and superior antioxidant activity due to radical-scavenging hydroxyl groups .
- Isothiocyanato and thioureido derivatives are smaller (MW 241–289) and may improve solubility but lack significant biological data in the provided evidence .
Antioxidant Activity
- Cyanoacrylamido-Phenolic Derivatives: Demonstrated 70–85% inhibition of lipid peroxidation and nitric oxide scavenging, outperforming non-phenolic analogues. For example, compound 3e (4-hydroxy-3-methoxyphenyl) showed 83.1% edema inhibition, comparable to diclofenac (85%) .
Anti-inflammatory Activity
- Cyanoacrylamido Derivatives: Reduced carrageenan-induced paw edema by 70.2–83.1% at 100 mg/kg, attributed to phenolic hydroxyl groups .
- Thienopyrimidines: Derivatives from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate exhibit CNS depressant and analgesic effects, though direct anti-inflammatory data are sparse .
Other Activities
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
Thermal Stability
- Decomposition temperatures vary: Selenoureido derivatives decompose below 200°C, while cyanoacrylamido derivatives are stable up to 300°C .
Biological Activity
Ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, supported by data tables and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 267.35 g/mol
- CAS Number : 333397-50-5
- Physical State : Solid
- Melting Point : Specific melting point data is not widely reported.
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, which is critical for developing new antibiotics.
- Anticancer Properties : Research indicates that derivatives of thiophene compounds can inhibit cancer cell proliferation. This compound may possess similar properties, warranting further investigation into its mechanism of action against specific cancer cell lines.
- Anti-inflammatory Effects : Thiophene derivatives have been associated with anti-inflammatory activity. This compound's potential to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study Example
In a study conducted by researchers at a pharmaceutical institute, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antimicrobial potential.
While the specific mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized that the thiophene ring plays a crucial role in interacting with biological targets such as enzymes and receptors involved in disease processes.
Q & A
Q. What are the standard synthetic routes for ethyl 2-cyclopropaneamido-4,5-dimethylthiophene-3-carboxylate?
The compound is typically synthesized via Knoevenagel condensation . Starting from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the active methylene group undergoes condensation with cyclopropanecarboxaldehyde in the presence of a base (e.g., piperidine) and acetic acid in toluene under reflux (5–6 hours). Purification involves recrystallization from ethanol, yielding products with 72–94% efficiency. Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the compound characterized to confirm its structure and purity?
Characterization employs spectroscopic and crystallographic methods :
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2214 cm⁻¹, ester C=O at ~1667 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substituent environments (e.g., ethyl ester quartet at δ 4.25–4.48 ppm, aromatic protons at δ 7.70–8.01 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 377 [M+Na]⁺) .
- X-ray crystallography : Resolves spatial arrangement using SHELX software for refinement .
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) : Use gloves, goggles, and respiratory protection in ventilated areas. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes. Store at 2–8°C in airtight containers. The compound is classified as a skin/eye irritant and may cause respiratory toxicity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate antioxidant and anti-inflammatory activities?
- In vitro antioxidant assays :
- DPPH radical scavenging : Measure absorbance at 517 nm after incubating compound (10–100 µg/mL) with 0.1 mM DPPH .
- Nitric oxide (NO) inhibition : Quantify nitrite levels using Griess reagent at 546 nm .
- Lipid peroxidation : Assess TBARS formation in rat brain homogenate at 532 nm .
- In vivo anti-inflammatory evaluation : Use carrageenan-induced rat paw edema , comparing percentage inhibition (70.2–83.1%) to diclofenac (85%) .
Q. How does substituent variation (e.g., cyclopropaneamido vs. bromo or phenolic groups) impact bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Phenolic substituents : Enhance antioxidant activity (e.g., 4-hydroxyphenyl analogs show 90% yield and high radical scavenging) due to electron-donating effects .
- Bromine atoms : Increase nucleic acid binding affinity, influencing gene expression modulation .
- Cyclopropaneamido groups : Improve metabolic stability compared to alkyl chains, as seen in anti-inflammatory analogs .
Q. What methodologies resolve contradictions in reported biological activities?
Address discrepancies via:
- Dose-response curves : Test varying concentrations to identify efficacy thresholds.
- Orthogonal assays : Validate results using multiple models (e.g., DPPH + FRAP for antioxidants).
- Structural analogs : Compare activities of derivatives (e.g., bromo vs. hydroxy substitutions) to isolate substituent effects .
Q. How can computational tools optimize synthesis or predict bioactivity?
- Reaction path search : Use quantum chemical calculations (e.g., ICReDD’s approach) to screen reaction conditions .
- Molecular docking : Predict binding to targets like tubulin or spliceosomes using AutoDock or Schrödinger .
- ADMET prediction : Estimate pharmacokinetics with SwissADME or pkCSM .
Application-Oriented Questions
Q. What strategies integrate this compound into conductive polymers for material science?
- Polymer blending : Mix with polyaniline or PEDOT:PSS (1–5% w/w) in DMF.
- Conductivity testing : Measure via four-point probe (e.g., 10⁻³ S/cm enhancement) .
- Sensor fabrication : Functionalize electrodes for detecting metal ions (e.g., Cu²⁺) .
Q. How does the compound interact with nucleic acids or proteins?
- Fluorescence quenching : Monitor changes in ethidium bromide-DNA fluorescence upon compound addition.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized proteins (e.g., BSA) .
- Spliceosome modulation : Use RT-PCR to assess pre-mRNA splicing alterations in cell lines .
Data Analysis & Validation
Q. How are crystallographic data refined and validated for this compound?
Q. What statistical methods ensure reproducibility in biological assays?
- ANOVA : Compare triplicate data across treatment groups (p < 0.05).
- IC₅₀ calculation : Use nonlinear regression in GraphPad Prism .
- Positive controls : Include standards like ascorbic acid (antioxidant) or diclofenac (anti-inflammatory) .
Comparative Studies
Q. How does this compound compare to similar thiophene derivatives in drug discovery?
| Compound | Key Features | Bioactivity |
|---|---|---|
| Ethyl 2-(5-bromothiophene-2-amido) analog | Bromine enhances DNA binding | Anticancer (IC₅₀ 8.2 µM) |
| Phenolic-substituted analog | Higher antioxidant activity (90% DPPH inhibition) | |
| Cyclohexaneamido derivative | Improved metabolic stability | Anti-inflammatory (78% edema inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
